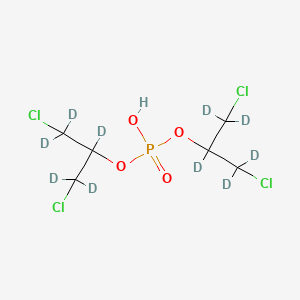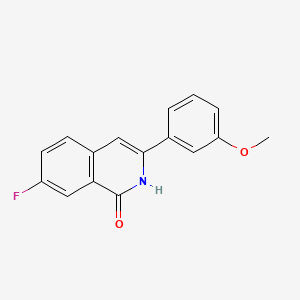
Bis(1,3-dichloro-2-propyl) Phosphate-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is an organophosphate compound that is often used as a flame retardant. It is a deuterated form of Bis(1,3-dichloro-2-propyl) Phosphate, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is known for its stability and effectiveness in reducing flammability in various materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloro-2-propyl) Phosphate-d10 typically involves the reaction of 1,3-dichloro-2-propanol-d7 with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
Bis(1,3-dichloro-2-propyl) Phosphate-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphoric acid derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of less oxidized products.
Substitution: This reaction involves the replacement of one or more atoms in the compound with different atoms or groups, often resulting in the formation of new organophosphate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out at low temperatures to prevent side reactions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
Oxidation: The major products include phosphoric acid derivatives and other oxidized organophosphate compounds.
Reduction: The major products include less oxidized organophosphate compounds.
Substitution: The major products include new organophosphate compounds with different substituents.
科学研究应用
Bis(1,3-dichloro-2-propyl) Phosphate-d10 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of organophosphate compounds.
Biology: It is used in studies to understand the metabolism and toxicity of organophosphate flame retardants in biological systems.
Medicine: It is used in research to develop new flame retardant materials for medical devices and equipment.
Industry: It is used in the production of flame retardant materials for various industrial applications, including textiles, plastics, and electronics.
作用机制
The mechanism of action of Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves its ability to interfere with the combustion process. It acts by releasing phosphoric acid derivatives when exposed to heat, which then form a protective layer on the material’s surface, preventing further combustion. The molecular targets include the reactive sites in the material that are prone to oxidation and combustion.
相似化合物的比较
Similar Compounds
Tris(1,3-dichloro-2-propyl) Phosphate: Another organophosphate flame retardant with similar properties but different molecular structure.
Triphenyl Phosphate: A widely used flame retardant with different chemical properties and applications.
Bis(2-chloroethyl) Phosphate: Another organophosphate compound with similar flame retardant properties.
Uniqueness
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is unique due to its deuterated form, which provides enhanced stability and allows for its use as a reference standard in analytical studies. Its effectiveness as a flame retardant and its ability to form a protective layer during combustion make it a valuable compound in various applications.
属性
分子式 |
C6H11Cl4O4P |
|---|---|
分子量 |
330.0 g/mol |
IUPAC 名称 |
bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
InChI 键 |
NNKRUBFJSSBFSS-MBXGXEIXSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |
规范 SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)






